Cysta-lte4 is synthesized primarily by immune cells, including eosinophils, mast cells, and macrophages, in response to various stimuli. It is classified as a cysteinyl leukotriene, along with leukotriene C4 and leukotriene D4. These mediators are known for their involvement in bronchoconstriction and inflammation, making them critical targets for therapeutic interventions in respiratory diseases .
Cysta-lte4 is synthesized through a series of enzymatic reactions starting from arachidonic acid. The process involves the following key steps:
The synthesis of cysteinyl leukotrienes can be influenced by various factors, including the presence of specific enzymes and substrates. The enzymatic pathways involved are tightly regulated and can be modulated by pharmacological agents targeting lipoxygenases or cysteinyl leukotriene receptors .
Cysta-lte4 has a complex molecular structure characterized by its unique functional groups that contribute to its biological activity. The core structure consists of a triene system derived from arachidonic acid, with specific modifications that include:
The structural elucidation of cysteinyl leukotriene E4 can be achieved through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its molecular conformation and functional characteristics .
Cysta-lte4 participates in several biochemical reactions that underscore its role as a signaling molecule:
The binding affinity of cysteinyl leukotrienes for their receptors varies; for instance, cysteinyl leukotriene D4 exhibits higher affinity compared to cysteinyl leukotriene E4. This differential binding impacts the physiological outcomes in various pathological conditions .
The mechanism of action for cysteinyl leukotriene E4 involves several steps:
Studies have shown that the activation of these pathways contributes significantly to the pathophysiology of asthma and other allergic diseases, highlighting the importance of targeting these mechanisms for therapeutic purposes .
Quantitative analysis methods such as high-performance liquid chromatography coupled with mass spectrometry are commonly employed to measure levels of cysteinyl leukotrienes in biological samples, providing insights into their roles in health and disease .
Cysta-lte4 has significant implications in clinical research and therapeutic development:
The compound designated "Ctda-lte4" corresponds systematically to the endogenous mediator leukotriene E4 (LTE4). Its IUPAC name is (5𝑆,6𝑅,7𝐸,9𝐸,11𝑍,14𝑍)-6-[(cystein-𝑆-yl)glycinamido]-5-hydroxyicosa-7,9,11,14-tetraenoic acid. The molecular formula C₂₁H₃₁NO₈S reflects a 21-carbon backbone with carboxylic acid, hydroxyl, and cysteinylglycine-derived amide functionalities [1] [4]. The parent structure derives from arachidonic acid metabolism, featuring:
Table 1: Atomic Composition of Ctda-lte4 (C₂₁H₃₁NO₈S)
Element | Count | Hybridization | Functional Role |
---|---|---|---|
Carbon | 21 | sp²/sp³ | Hydrocarbon backbone, carboxylate |
Hydrogen | 31 | – | Saturation |
Nitrogen | 1 | sp³ | Amide bond |
Oxygen | 8 | sp²/sp³ | Carboxylate, hydroxyl, amide carbonyl |
Sulfur | 1 | sp³ | Thioether linkage |
Ctda-lte4 is the terminal metabolite of the cysteinyl leukotriene (cys-LT) cascade:
Table 2: Structural and Functional Comparison of Cysteinyl Leukotrienes
Parameter | LTC4 | LTD4 | Ctda-lte4 (LTE4) |
---|---|---|---|
Molecular Formula | C₃₀H₄₇N₅O₉S | C₂₈H₄₃N₅O₇S | C₂₁H₃₁NO₈S |
Peptide Moiety | γ-Glu-Cys-Gly | Cys-Gly | Cysteine |
Receptor Affinity | CysLT1R/CysLT2R | CysLT1R > CysLT2R | P2Y12/GPR99 |
Plasma Half-life | < 1 min | ~5 min | > 30 min |
Primary Biofluid | Bile | Bronchoalveolar lavage | Urine |
Ctda-lte4’s truncated peptide chain reduces classical CysLT receptor binding but enables selective recognition by non-classical receptors (e.g., P2Y12, GPR99) in aspirin-exacerbated respiratory disease [1] [4].
Ctda-lte4 possesses three chiral centers at C5, C6, and the cysteine α-carbon, with absolute configurations 5𝑆, 6𝑅, and 𝑅-cysteine, respectively. The stereochemistry governs bioactivity:
Conformational flexibility arises from:
Ctda-lte4 exhibits superior stability over LTC4/LTD4 due to resistance to peptidase cleavage, making it the dominant urinary cys-LT biomarker. Key stability data:
Table 3: Stability of Ctda-lte4 in Biological Matrices
Matrix | Temperature | Timeframe | Recovery (%) | Major Degradant |
---|---|---|---|---|
Urine | −20°C | 30 days | 98 ± 2 | None detected |
4°C | 7 days | 95 ± 3 | 20-OH-LTE4 | |
20°C | 24 hr | 82 ± 5 | 20-OH-LTE4 | |
Bronchoalveolar Lavage | −80°C | 90 days | 94 ± 4 | Δ⁶-trans-LTE4 |
Plasma | −70°C | 6 months | 89 ± 6 | Sulfoxide-LTE4 |
Degradation pathways include:
Stabilization protocols:
Ctda-lte4’s stability enables its quantification as a clinical biomarker of 5-lipoxygenase pathway activation in asthma and inflammatory diseases [1] [2].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: